N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique chemical properties, which make it suitable for a range of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine typically involves multiple steps. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in the study of cellular processes and as a fluorescent dye for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares structural similarities but differs in its functional groups and specific applications.
4-(Dimethylamino)phenyldiphenylphosphine: Another compound with a similar aromatic structure but distinct chemical properties and uses.
Uniqueness
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5/c1-3-33(4-2)24-16-10-20(11-17-24)19-29-32-27-30-25(21-8-6-5-7-9-21)18-26(31-27)22-12-14-23(28)15-13-22/h5-19H,3-4H2,1-2H3,(H,30,31,32)/b29-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFSHZSEUUCGE-CEUNXORHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC2=NC(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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